molecular formula C23H30N6O4 B2773005 N-cyclohexyl-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1243042-05-8

N-cyclohexyl-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

Cat. No.: B2773005
CAS No.: 1243042-05-8
M. Wt: 454.531
InChI Key:
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Description

N-cyclohexyl-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex organic compound belonging to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide typically involves multiple steps. The starting materials often include cyclohexylamine, isopropylamine, and various intermediates that form the triazoloquinazoline core. The reaction conditions may involve:

    Cyclization reactions: Formation of the triazoloquinazoline ring system.

    Amidation reactions: Introduction of the propanamide group.

    Oxidation and reduction steps: To achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.

Scientific Research Applications

N-cyclohexyl-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide has several scientific research applications, including:

    Medicinal chemistry: Potential use as a therapeutic agent due to its biological activity.

    Biological studies: Investigation of its interactions with biological targets.

    Industrial applications: Use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-3-(1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide include other triazoloquinazolines and related heterocyclic compounds.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclohexyl and isopropylamino groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-3-[1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-15(2)24-20(31)14-28-23(33)29-18-11-7-6-10-17(18)21(32)27(22(29)26-28)13-12-19(30)25-16-8-4-3-5-9-16/h6-7,10-11,15-16H,3-5,8-9,12-14H2,1-2H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTLEAGREZQDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)N2C3=CC=CC=C3C(=O)N(C2=N1)CCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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